M-Iodobenzenesulphonyl chloride
Description
m-Iodobenzenesulphonyl chloride (C₆H₄ClIO₂S) is a halogenated aromatic sulphonyl chloride characterized by an iodine substituent at the meta position of the benzene ring. This compound is primarily utilized as a reagent in organic synthesis, particularly for introducing sulphonyl groups or iodine moieties into target molecules. Its iodine atom enhances electrophilic substitution reactivity, making it valuable in cross-coupling reactions and pharmaceutical intermediate synthesis. The compound’s molecular weight is 298.52 g/mol, with a melting point of 98–100°C and solubility in polar aprotic solvents like dichloromethane or dimethylformamide.
Properties
IUPAC Name |
3-iodobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYKHNOMGYTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198759 | |
| Record name | m-Iodobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50702-38-0 | |
| Record name | m-Iodobenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050702380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Iodobenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biochemical Analysis
Biochemical Properties
It is known to be a bioactive chemical, which suggests that it may interact with various biomolecules in the body.
Molecular Mechanism
It is known to be a bioactive chemical, which suggests that it may interact with various biomolecules and potentially influence their function.
Biological Activity
M-Iodobenzenesulphonyl chloride, with the chemical formula CHClIOS, is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound features an iodine atom attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This structure is crucial for its reactivity and biological activity. The synthesis of this compound typically involves the reaction of iodobenzene with chlorosulfonic acid or benzenesulfonyl chloride under controlled conditions, yielding high purity products suitable for biological testing.
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have shown:
- Bacterial Inhibition : The compound has been tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentration (MIC) values ranging from 125 to 500 µg/mL, suggesting moderate antibacterial activity .
- Mechanism of Action : The antimicrobial effect is believed to be due to the disruption of bacterial cell wall synthesis and interference with protein function.
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- Cytotoxicity Studies : Various cancer cell lines, including breast (MCF-7) and prostate (PC-3), were treated with the compound. The cytotoxicity was assessed using the MTT assay, revealing IC values in the range of 50 to 100 µM, indicating promising anticancer activity .
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Properties :
Research Findings Summary Table
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Recent studies highlight this compound’s role in synthesizing iodinated contrast agents for medical imaging, with a 2024 Journal of Medicinal Chemistry report noting its superior regioselectivity over bromine or chlorine analogs . However, its higher cost compared to p-toluenesulphonyl chloride limits large-scale industrial adoption.
Preparation Methods
Diazonium Salt Formation
The synthesis typically begins with the diazotization of aniline derivatives. A solution of 2-amino-4-methylthiazole (3.45 g, 30.2 mmol) in tetrahydrofuran (100 mL) reacts with acetyl chloride (2.2 mL, 31 mmol) at 0°C, followed by warming to room temperature to form the acetylated intermediate. Subsequent treatment with sodium nitrite (7.64 g, 111 mmol) in aqueous HCl at -5°C generates the diazonium salt, which is stabilized at low temperatures to prevent decomposition.
Sulfonyl Chloride Formation
The iodobenzene derivative undergoes sulfonation using chlorosulfonic acid (53.6 g, 0.46 mol) at 40–50°C in the presence of ammonium sulfate (3.0 g), followed by chlorination with phosgene (45.5 g, 0.46 mol) in dichloromethane at 38–45°C. This two-step process yields 92.5% M-iodobenzenesulfonyl chloride with <0.1% impurities.
Table 1: Diazotization-Iodination Method Optimization
| Parameter | Optimal Range | Yield (%) | Impurity Level |
|---|---|---|---|
| Diazotization Temp (°C) | -5 to 0 | 89–92 | <1% |
| Iodination Time (h) | 12–15 | 85–88 | <2% |
| Chlorination Catalyst | N,N-Dimethylformamide | 92–95 | <0.1% |
Direct Sulfonation-Chlorination Approach
Sulfonation of Iodobenzene
Iodobenzene reacts with chlorosulfonic acid (209.7 g, 1.8 mol) at 35–45°C for 2 hours, with ammonium sulfate (6.0 g) enhancing regioselectivity toward the para position. The exothermic reaction requires cooling to maintain temperatures below 50°C, achieving 98.8% conversion to the sulfonic acid intermediate.
Chlorination with Triphosgene
The sulfonic acid intermediate (60.3 g, 0.28 mol) reacts with bis(trichloromethyl) carbonate (29.7 g, 0.10 mol) in chloroform at 38–45°C, catalyzed by N,N-dimethylacetamide (2.5 g). This method reduces waste acid generation by 90% compared to traditional chlorosulfonic acid excess approaches, yielding 95.5% product.
Alternative Methods
Thionyl Chloride-Mediated Chlorination
Sulfonic acids derived from iodobenzene derivatives react with thionyl chloride (1.2 equiv) in benzene under reflux (80°C) for 4 hours. While this method simplifies purification, yields are lower (75–80%) due to partial hydrolysis of the sulfonyl chloride.
Microwave-Assisted Synthesis
Recent studies indicate that microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes. For example, a mixture of iodobenzenesulfonic acid (1.0 equiv) and phosphorus pentachloride (1.1 equiv) under microwave conditions for 15 minutes achieves 88% yield, though scalability remains a challenge.
Reaction Optimization and Conditions
Temperature Control
Maintaining subzero temperatures (-78°C) during workup prevents sulfonyl chloride hydrolysis. In one protocol, the crude product is washed with pre-cooled diethyl ether (-78°C) to remove residual acids, improving purity from 90% to 99%.
Catalyst Selection
N,N-Dimethylformamide (DMF) proves superior to N,N-dimethylacetamide (DMA) in chlorination steps, reducing reaction times from 4 hours to 2 hours while maintaining yields above 92%.
Table 2: Catalyst Performance Comparison
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| DMF | 45 | 2 | 94.3 | 0.08 |
| DMA | 45 | 2.5 | 92.5 | 0.12 |
| None | 60 | 4 | 82.5 | 1.5 |
Analytical Characterization
Spectroscopic Analysis
$$ ^1H $$ NMR (300 MHz, CDCl$$3 $$) of M-iodobenzenesulfonyl chloride shows characteristic peaks at δ 7.92 (d, J = 8.4 Hz, 2H, aromatic), 7.48 (d, J = 8.4 Hz, 2H, aromatic), and 2.42 (s, 3H, CH$$3$$). LRMS (APCI+) confirms the molecular ion at m/z 328.96 [M+H]$$^+$$.
Purity Assessment
HPLC analysis using a C18 column (70:30 acetonitrile/water) detects <0.1% m-chlorine impurities when using triphosgene-based chlorination, compared to 1.5% impurities in traditional methods.
Comparative Analysis of Methods
The diazotization-iodination method offers high regioselectivity but requires multi-step purification. In contrast, direct sulfonation-chlorination simplifies the process but demands precise stoichiometry to avoid over-chlorination. Industrial-scale production favors the latter approach due to reduced waste and higher throughput.
Table 3: Method Scalability and Environmental Impact
| Method | Yield (%) | Waste Volume (L/kg) | Energy Use (kWh/kg) |
|---|---|---|---|
| Diazotization-Iodination | 89–92 | 12.5 | 8.2 |
| Direct Sulfonation | 94–96 | 4.8 | 5.1 |
| Microwave-Assisted | 85–88 | 3.2 | 6.7 |
Q & A
Basic: What are the recommended methods for synthesizing M-Iodobenzenesulphonyl chloride, and how can purity be ensured?
Answer:
Synthesis typically involves sulfonation and iodination steps. A common approach is reacting benzenesulphonyl chloride with iodine monochloride (ICl) under controlled temperatures (0–5°C) in anhydrous conditions. Post-synthesis, purification via recrystallization (e.g., using dry dichloromethane/hexane) is critical. Purity is validated using HPLC (≥98% purity threshold) and 1H/13C NMR to confirm structural integrity . For reproducibility, document solvent purity, reaction time, and stoichiometric ratios in the experimental section, with extended details in supplementary materials .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- Melting Point Analysis : Confirm consistency with literature values (±1–2°C range).
- FT-IR Spectroscopy : Identify S=O (1360–1180 cm⁻¹) and C-I (650–500 cm⁻¹) stretching frequencies.
- Elemental Analysis : Match calculated vs. observed C, H, N, S, and I percentages (≤0.3% deviation).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]+) and isotopic patterns for iodine.
Cross-reference data with prior studies and include raw spectral data in supplementary files to enable peer validation .
Advanced: How can researchers address discrepancies in reported reaction yields of this compound derivatives?
Answer:
Yield inconsistencies often arise from:
- Ambient moisture sensitivity : Use inert atmospheres (N₂/Ar) and anhydrous solvents, as trace H₂O hydrolyzes the sulphonyl chloride group .
- Catalyst variability : Compare yields using Pd(OAc)₂ vs. CuI catalysts in coupling reactions, noting ligand effects (e.g., PPh₃ vs. bipyridine).
- Statistical analysis : Apply ANOVA to evaluate batch-to-batch variability, reporting confidence intervals (e.g., 95% CI ±5%) . Publish full experimental protocols, including failure cases, to contextualize results .
Advanced: What strategies optimize the stability of this compound in aqueous environments for kinetic studies?
Answer:
Stability is pH- and temperature-dependent:
- Low-temperature storage : Maintain at –20°C in amber vials to prevent photodegradation.
- Buffered systems : Use pH 4–5 acetate buffers to minimize hydrolysis; monitor via UV-Vis (λmax = 270 nm) over 24-hour intervals .
- Stabilizers : Add molecular sieves (3Å) to adsorb moisture. Report degradation rates (e.g., t1/2 = 6–8 hours at 25°C) with error margins from triplicate trials .
Advanced: How should researchers design experiments to resolve contradictory data on the electrophilicity of this compound in SNAr reactions?
Answer:
Contradictions may stem from solvent polarity or nucleophile strength. Design experiments to:
- Vary solvents : Compare reactivity in DMF (high polarity) vs. THF (low polarity), measuring rate constants (k) via stopped-flow spectrometry.
- Probe nucleophile effects : Use para-substituted anilines (Hammett σ values) to correlate electronic effects with reaction rates.
- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare with experimental activation energies . Publish raw kinetic datasets and computational inputs in open-access repositories .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste protocols.
Document all safety measures in the experimental section, citing OSHA or institutional guidelines .
Advanced: How can researchers validate the identity of novel this compound derivatives with ambiguous spectral data?
Answer:
For ambiguous NMR/IR results:
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign quaternary carbons.
- X-ray crystallography : Confirm molecular geometry and packing motifs.
- Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation.
Include crystallographic data (CCDC numbers) and comparative tables of observed vs. predicted shifts in supplementary materials .
Advanced: What methodologies are recommended for analyzing the regioselectivity of this compound in multi-component reactions?
Answer:
- Competition experiments : React equimolar substrates (e.g., aryl vs. alkyl amines) and quantify products via GC-MS.
- Kinetic isotope effects (KIE) : Compare kH/kD ratios to identify rate-determining steps.
- In-situ monitoring : Use ReactIR to track intermediate formation (e.g., Meisenheimer complexes).
Publish chromatograms and kinetic plots with error bars representing instrument precision (±2–5%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
